N,N-Bis(hydroxymethyl)-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(hydroxymethyl)-L-aspartic acid is an organic compound with significant importance in various scientific fields It is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(hydroxymethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient production. The use of catalysts and advanced purification techniques further enhances the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(hydroxymethyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N,N-bis(formyl)-L-aspartic acid, N,N-bis(carboxymethyl)-L-aspartic acid, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(hydroxymethyl)-L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of N,N-Bis(hydroxymethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(hydroxymethyl)parabanic acid
- N,N-Bis(hydroxymethyl)octadecanamide
- N,N-Bis(hydroxymethyl)-N-[(2-mercaptoacetoxy)methyl]alkyl ammonium bromide
Uniqueness
N,N-Bis(hydroxymethyl)-L-aspartic acid is unique due to its specific structure and the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
61518-72-7 |
---|---|
Molekularformel |
C6H11NO6 |
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
(2S)-2-[bis(hydroxymethyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H11NO6/c8-2-7(3-9)4(6(12)13)1-5(10)11/h4,8-9H,1-3H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
InChI-Schlüssel |
ADGCRGYZMUMHOB-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N(CO)CO)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N(CO)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.